molecular formula C23H27N3O5S B1226998 6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide

6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide

Cat. No.: B1226998
M. Wt: 457.5 g/mol
InChI Key: JIGPFXZXYSFAGH-UHFFFAOYSA-N
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Description

6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide is a member of quinolines and an aromatic amide.

Scientific Research Applications

Antiviral Agents

6-(1-Azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide compounds show potential as antiviral agents. Specifically, they may be effective in treating herpes virus infections such as HSV types 1 and 2, VSV, HCMV, Epstein-Barr virus, or human herpes viruses 7 and 8 (Habernickel, 2002).

Cytotoxic Activity

This compound class exhibits cytotoxic activity. Derivatives of this compound have been tested for inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives demonstrate potent cytotoxicity, with IC50 values less than 10 nM (Deady et al., 2003).

Diuretic Activity

Modified methods for the preparation of these compounds have been correlated with diuretic activity. Comparative analyses suggest that some synthesized compounds possess significant diuretic effects (Ukrainets et al., 2011).

Antimicrobial Properties

These quinolinecarboxamide derivatives have shown promising results in antimicrobial activities. Evaluations include antibacterial and antifungal activities against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).

Cardiovascular Activity

Certain derivatives have been synthesized and observed for activity on calcium channel antagonists. This suggests potential application in cardiovascular disease treatment (Gupta & Misra, 2008).

Antitubercular Activity

An improved method for the preparation of certain derivatives of this compound has shown significant antitubercular activities. This positions them as potential candidates for tuberculosis treatment (Ukrainets et al., 2008).

Inhibition of ATM Kinase

Research has shown that 3-quinoline carboxamides can be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This indicates their potential in addressing diseases related to ATM kinase dysfunction (Degorce et al., 2016).

Photovoltaic Properties

Some derivatives have been studied for their photovoltaic properties, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

6-(azepan-1-ylsulfonyl)-1-ethyl-N-(furan-2-ylmethyl)-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C23H27N3O5S/c1-2-25-16-20(23(28)24-15-17-8-7-13-31-17)22(27)19-14-18(9-10-21(19)25)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-14,16H,2-6,11-12,15H2,1H3,(H,24,28)

InChI Key

JIGPFXZXYSFAGH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)NCC4=CC=CO4

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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